

# Technical Guide: 4-Amino-4-methylpentan-2-ol

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 4-Amino-4-methylpentan-2-ol

CAS No.: 4404-98-2

Cat. No.: B1295098

[Get Quote](#)

## Executive Summary & Molecular Identity[1][2]

**4-Amino-4-methylpentan-2-ol** (CAS: 4404-98-2) is a sterically hindered amino-alcohol derivative. While its molecular weight of 117.19 g/mol serves as the fundamental stoichiometric constant, its value in research lies in its structural duality: it possesses a hydroxyl group (secondary alcohol) and a primary amine attached to a tertiary carbon.

This specific steric arrangement prevents the formation of stable carbamates during CO<sub>2</sub> capture, shifting the equilibrium toward bicarbonates and significantly enhancing absorption capacity compared to conventional amines like Monoethanolamine (MEA). In pharmaceutical synthesis, it serves as a chiral building block (when resolved) for oxazolidines and heterocycles.

## Physicochemical Passport[1]

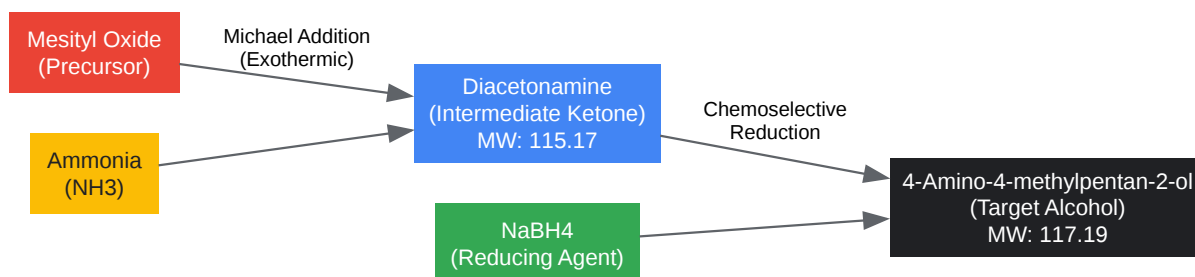
Property	Value	Technical Context
Molecular Weight	117.19 g/mol	Basis for all molarity/stoichiometry calculations.
Molecular Formula	C <sub>6</sub> H <sub>15</sub> NO	Degree of Unsaturation = 0 (Saturated acyclic).
Exact Mass	117.1154 Da	Critical for High-Resolution Mass Spectrometry (HRMS) identification.
CAS Registry	4404-98-2	Unique identifier; distinct from its ketone precursor (Diacetonamine, CAS 625-04-7).
Physical State	Colorless Liquid	Viscous due to intermolecular hydrogen bonding.
pKa (Amine)	-9.8 - 10.2	Estimated; highly basic due to inductive effect of methyl groups.
Boiling Point	~180-190°C	High boiling point necessitates vacuum distillation for purification.

## Synthetic Pathway & Protocol

The synthesis of **4-Amino-4-methylpentan-2-ol** is a two-stage process starting from Mesityl Oxide. The critical step defining the product's purity is the chemoselective reduction of the ketone intermediate (Diacetonamine) without affecting the amine functionality.

## Reaction Logic Diagram (Graphviz)

The following diagram illustrates the stepwise transformation from Mesityl Oxide to the target amino alcohol.



[Click to download full resolution via product page](#)

Figure 1: Synthetic route from Mesityl Oxide via Diacetonamine intermediate.

## Detailed Synthesis Protocol

Objective: Isolate high-purity **4-Amino-4-methylpentan-2-ol** from Diacetonamine.

Reagents:

- Diacetonamine Hydrogen Oxalate (or free base)
- Sodium Borohydride (NaBH<sub>4</sub>)[1][2][3][4]
- Methanol (Solvent)[1][3]
- Sodium Hydroxide (NaOH) for workup

Step-by-Step Workflow:

- Precursor Preparation: If starting with Diacetonamine Hydrogen Oxalate, neutralize with 10% NaOH to release the free base ketone. Extract with dichloromethane (DCM) and concentrate.
- Reduction Setup: Dissolve the Diacetonamine (1.0 eq) in Methanol (0.5 M concentration). Cool to 0°C in an ice bath to suppress side reactions.
- Hydride Addition: Add NaBH<sub>4</sub> (1.1 eq) portion-wise over 30 minutes. Note: Gas evolution (H<sub>2</sub>) will occur.

- Causality:  $\text{NaBH}_4$  is selected over  $\text{LiAlH}_4$  because it is mild and chemoselective for ketones in the presence of protic solvents like methanol.
- Reaction Monitoring: Stir at room temperature for 4–6 hours. Monitor via TLC (stain with Ninhydrin for amine detection).
- Quenching: Carefully add dilute HCl to destroy excess hydride and hydrolyze the borate complex.
- Isolation:
  - Basify the solution to  $\text{pH} > 12$  using NaOH pellets (to ensure the amine is deprotonated and organic-soluble).
  - Extract exhaustively with DCM or Chloroform.
  - Dry organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ .
- Purification: Remove solvent under reduced pressure. Purify the residue via vacuum distillation (essential due to high BP) to obtain the target as a clear oil.

## Functional Application: Carbon Capture (CCS)

The molecular weight of 117.19 g/mol is particularly relevant in Carbon Capture and Storage (CCS) applications. This molecule belongs to the class of Sterically Hindered Amines.

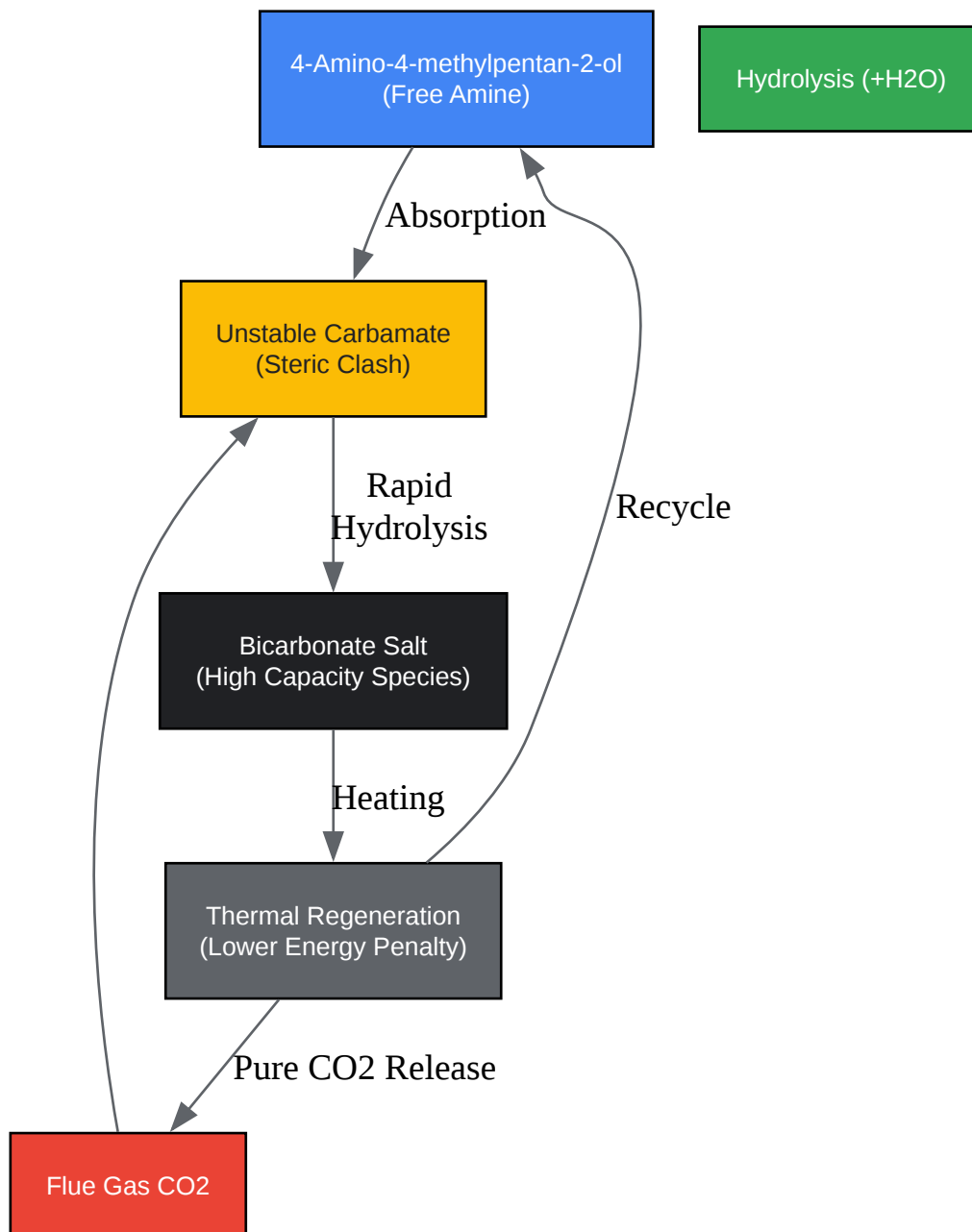
## Mechanism of Action

Unlike simple primary amines (e.g., MEA) that form stable carbamates (2:1 amine: $\text{CO}_2$  stoichiometry), **4-Amino-4-methylpentan-2-ol** utilizes steric hindrance at the alpha-carbon (position 4) to destabilize the carbamate.

- Pathway A (Unstable):  $\text{Amine} + \text{CO}_2 \rightleftharpoons \text{Carbamate}$  (Destabilized by methyl groups).
- Pathway B (Dominant):  $\text{Carbamate} + \text{H}_2\text{O} \rightleftharpoons \text{Bicarbonate} (\text{HCO}_3^-) + \text{Protonated Amine}$ .

Result: The stoichiometry shifts towards 1:1 ( $\text{CO}_2$ :Amine), theoretically doubling the capture capacity per mole of amine compared to stable carbamate formers.

## CO<sub>2</sub> Capture Cycle Diagram



[Click to download full resolution via product page](#)

Figure 2: The Sterically Hindered Amine Cycle for enhanced CO<sub>2</sub> loading.

## Analytical Characterization

To validate the synthesis and molecular weight, the following analytical signatures must be confirmed.

## Mass Spectrometry (MS)

- Technique: ESI-MS (Positive Mode).
- Expected Signal:
  - $[M+H]^+ = 118.12$  Da.
  - Fragmentation often shows loss of water  $[M+H - 18]^+ = 100.12$  Da.
  - Alpha-cleavage near the amine group may generate characteristic fragments.

## NMR Spectroscopy ( $^1\text{H}$ NMR in $\text{CDCl}_3$ )

- $\delta$  1.10 - 1.20 ppm: Methyl groups on C4 (Singlet, 6H).
- $\delta$  1.15 ppm: Methyl group on C1 (Doublet, 3H).
- $\delta$  1.4 - 1.6 ppm: Methylene protons at C3 (Multiplet, 2H).
- $\delta$  3.9 - 4.1 ppm: Methine proton at C2 (Multiplet, 1H).
- Note: The amine ( $\text{NH}_2$ ) and hydroxyl (OH) protons are exchangeable and their shift varies with concentration and solvent dryness.

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95405, **4-Amino-4-methylpentan-2-ol**. Retrieved from [\[Link\]](#)
- NIST Mass Spectrometry Data Center. **4-Amino-4-methylpentan-2-ol** Gas Phase Spectrum. NIST Chemistry WebBook, SRD 69.[5] Retrieved from [\[Link\]](#)
- Sartori, G., & Maggi, R. (2010). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes.
- Rochelle, G. T. (2009). Amine Scrubbing for CO<sub>2</sub> Capture. Science. (Foundational text on hindered amines mechanism). Retrieved from [\[Link\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. Reductive Amination - Common Conditions \[commonorganicchemistry.com\]](#)
- [2. masterorganicchemistry.com \[masterorganicchemistry.com\]](#)
- [3. chemguide.co.uk \[chemguide.co.uk\]](#)
- [4. youtube.com \[youtube.com\]](#)
- [5. 4-amino-4-methylpentan-2-ol \[webbook.nist.gov\]](#)
- To cite this document: BenchChem. [Technical Guide: 4-Amino-4-methylpentan-2-ol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1295098/docs#technical-guide-4-amino-4-methylpentan-2-ol\]](https://www.benchchem.com/product/b1295098/docs#technical-guide-4-amino-4-methylpentan-2-ol)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)